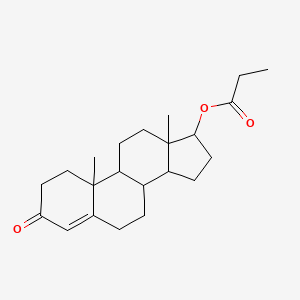![molecular formula C25H21N3O3 B11689766 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,4-dimetoxifenil)metilideno]-2-fenilquinolina-4-carbohidracida es un compuesto de hidrazona de base de Schiff. Las bases de Schiff se caracterizan por la presencia de un enlace C=N, y las hidrazonas son una subclase de bases de Schiff formadas por la reacción de hidrazinas con aldehídos o cetonas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(2,4-dimetoxifenil)metilideno]-2-fenilquinolina-4-carbohidracida normalmente implica la reacción de condensación entre el 2,4-dimetoxibenzaldehído y la 2-fenilquinolina-4-carbohidracida. La reacción se lleva a cabo generalmente en un disolvente como el etanol o el metanol en condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación de la hidrazona de base de Schiff, y el producto se aísla entonces por filtración y recristalización .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-(2,4-dimetoxifenil)metilideno]-2-fenilquinolina-4-carbohidracida puede experimentar varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción puede lograrse utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, en las que los grupos metoxilo pueden ser reemplazados por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos
Oxidación: Formación de derivados de quinolina con grupos funcionales oxidados.
Reducción: Formación de derivados de hidrazona reducidos.
Sustitución: Formación de derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,4-dimetoxifenil)metilideno]-2-fenilquinolina-4-carbohidracida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: Se ha investigado su potencial como inhibidor enzimático y agente antimicrobiano.
Medicina: Se estudia por sus potenciales propiedades anticancerígenas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(2,4-dimetoxifenil)metilideno]-2-fenilquinolina-4-carbohidracida implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor enzimático, puede unirse al sitio activo de la enzima, impidiendo la unión del sustrato y la posterior actividad catalítica. La estructura del compuesto le permite interactuar con diversas vías biológicas, lo que podría conducir a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2,5-dimetoxifenil)metilideno]bifenil-4-carbohidracida
- N’-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidracida
Singularidad
N’-[(E)-(2,4-dimetoxifenil)metilideno]-2-fenilquinolina-4-carbohidracida es único debido a sus características estructurales específicas, como la presencia de grupos metoxilo y la parte quinolínica. Estas características contribuyen a su reactividad química y actividades biológicas potenciales distintas en comparación con otras hidrazonas de base de Schiff similares .
Propiedades
Fórmula molecular |
C25H21N3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-30-19-13-12-18(24(14-19)31-2)16-26-28-25(29)21-15-23(17-8-4-3-5-9-17)27-22-11-7-6-10-20(21)22/h3-16H,1-2H3,(H,28,29)/b26-16+ |
Clave InChI |
PXCBOEGTVNOJJC-WGOQTCKBSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11689689.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11689692.png)

![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)

![N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11689709.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
![1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11689725.png)

![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)

![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
